Tertiary Amide vs. Secondary Amide: Hydrogen Bond Donor Elimination and Permeability Advantage
N-[(5-chlorothiophen-2-yl)methyl]-N-ethylprop-2-enamide differs from its secondary amide comparator N-ethylacrylamide (CAS 5883-17-0) by the absence of the amide N–H hydrogen bond donor. This tertiary amide configuration reduces the hydrogen bond donor count from 1 to 0 [1]. The increased LogP (XLogP3-AA = 2.9 for the target compound vs. calculated LogP ~0.3 for N-ethylacrylamide) and elimination of the H-bond donor are consistent with enhanced passive membrane permeability and potential blood-brain barrier penetration — a property exploited in CNS-targeted covalent inhibitor design [2]. At equivalent concentrations, tertiary acrylamides exhibit reduced aqueous solubility but improved kinetic solubility in lipid-mimetic environments compared to secondary acrylamide counterparts, affecting both assay conditions and in-cell target engagement [3].
| Evidence Dimension | Hydrogen bond donor count / predicted permeability |
|---|---|
| Target Compound Data | HBD = 0; XLogP3-AA = 2.9; tPSA = 48.6 Ų [1] |
| Comparator Or Baseline | N-ethylacrylamide (CAS 5883-17-0): HBD = 1; predicted LogP ≈0.3; tPSA ≈29 Ų |
| Quantified Difference | ΔHBD = -1; ΔLogP ≈ +2.6 log units; ΔtPSA ≈ +19.6 Ų |
| Conditions | Computed physicochemical parameters from PubChem (XLogP3 3.0, Cactvs 3.4.6.11) |
Why This Matters
The elimination of the hydrogen bond donor and increased lipophilicity directly impact CNS multiparameter optimization (MPO) scores, making this compound a more suitable scaffold for neuroscience-targeted covalent probe development than secondary acrylamide congeners.
- [1] PubChem Compound Summary: CID 60953315 (target) and CID 136423 (N-ethylacrylamide). Computed Properties. National Center for Biotechnology Information (2025). View Source
- [2] Wager, T.T., Hou, X., Verhoest, P.R., Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 1, 435–449 (2010). View Source
- [3] Doak, B.C., Over, B., Giordanetto, F., Kihlberg, J. Oral Druggable Space beyond the Rule of 5: Insights from Drugs and Clinical Candidates. Chem. Biol. 21, 1115–1142 (2014). View Source
